molecular formula C13H15N5O5S B335405 ETHYL 4,5-DIMETHYL-2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 4,5-DIMETHYL-2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B335405
M. Wt: 353.36 g/mol
InChI Key: MYWCAYNMUURAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({3-nitro-1H-1,2,4-triazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a triazole ring, a thiophene ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of 3-nitro-1H-1,2,4-triazole, which is then reacted with ethyl 4,5-dimethyl-3-thiophenecarboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as dibromisocyanuric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods are designed to be environmentally benign and cost-effective, often utilizing metal-free catalysts and atom-economical reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({3-nitro-1H-1,2,4-triazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso

Properties

Molecular Formula

C13H15N5O5S

Molecular Weight

353.36 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C13H15N5O5S/c1-4-23-12(20)10-7(2)8(3)24-11(10)15-9(19)5-17-6-14-13(16-17)18(21)22/h6H,4-5H2,1-3H3,(H,15,19)

InChI Key

MYWCAYNMUURAFL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=NC(=N2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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